molecular formula C18H19ClN4O3S B11403664 N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11403664
M. Wt: 406.9 g/mol
InChI Key: AWOLQXDDKNQKOW-UHFFFAOYSA-N
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Description

N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is a complex organic compound that features a benzodiazole ring system, a chlorobenzene sulfonamide group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorobenzene Sulfonamide Group:

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is likely related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets would depend on the specific biological context and require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is unique due to its combination of a benzodiazole ring, a chlorobenzene sulfonamide group, and an acetamide moiety. This unique structure may impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H19ClN4O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-[5-[(4-chlorophenyl)sulfonylamino]-1-methylbenzimidazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C18H19ClN4O3S/c1-12(24)20-10-9-18-21-16-11-14(5-8-17(16)23(18)2)22-27(25,26)15-6-3-13(19)4-7-15/h3-8,11,22H,9-10H2,1-2H3,(H,20,24)

InChI Key

AWOLQXDDKNQKOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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